4-NITRO-N'-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE
Overview
Description
4-NITRO-N’-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N’-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE typically involves the nitration of furan derivatives followed by the formation of the hydrazide linkage. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with benzhydrazide under specific conditions to form the desired compound . The reaction conditions often include the use of nitric acid and acetic anhydride in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N’-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and reducing agents such as hydrogen gas or metal hydrides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various nitrofuran derivatives, amines, and substituted furan compounds.
Scientific Research Applications
4-NITRO-N’-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-NITRO-N’-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of essential cellular processes, resulting in antimicrobial or anticancer effects . The molecular targets and pathways involved include the inhibition of DNA synthesis and the disruption of cellular respiration .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrofuran derivatives such as:
Nitrofurantoin: An antibiotic used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.
Uniqueness
4-NITRO-N’-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE is unique due to its specific structure, which combines the nitrofuran moiety with a benzhydrazide linkage.
Properties
IUPAC Name |
5-nitro-N'-(4-nitrobenzoyl)furan-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O7/c17-11(7-1-3-8(4-2-7)15(19)20)13-14-12(18)9-5-6-10(23-9)16(21)22/h1-6H,(H,13,17)(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOLKHIWIPKLMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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